N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide
Description
Properties
IUPAC Name |
N'-[4-cyano-5-(4-fluoro-3-methylanilino)-1H-pyrazol-3-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN6/c1-9-6-10(4-5-12(9)15)18-14-11(7-16)13(19-20-14)17-8-21(2)3/h4-6,8H,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOBUBPHTQXHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C(C(=NN2)N=CN(C)C)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketonitrile Derivatives
The pyrazole skeleton is typically constructed via cyclocondensation between hydrazines and β-ketonitriles. For example, ethyl 3-cyano-3-oxopropionate reacts with substituted hydrazines under acidic or basic conditions to yield 4-cyanopyrazoles. In this case, 4-cyano-1H-pyrazol-5-amine serves as a key intermediate, with the cyano group pre-installed at position 4.
Reaction Conditions :
Regioselectivity Control
Regioselectivity in pyrazole formation is critical. Electron-withdrawing groups (e.g., cyano) direct nucleophilic attack to the α-position of the ketone. Microwave-assisted synthesis (100–120°C, 20–30 min) enhances reaction efficiency and selectivity, as demonstrated in analogous trifluoromethylpyrazole syntheses.
Introduction of 4-Fluoro-3-methylanilino Group
Nucleophilic Aromatic Substitution
The 4-fluoro-3-methylanilino substituent at position 3 is introduced via nucleophilic substitution or Ullmann-type coupling. 4-Fluoro-3-methylaniline reacts with halogenated pyrazole intermediates (e.g., 5-chloro-4-cyanopyrazole) under basic conditions:
Procedure :
Catalytic Amination
Palladium-catalyzed methods (e.g., Buchwald-Hartwig amination) offer higher yields (75–85%) but require specialized ligands (XPhos) and anhydrous conditions.
Installation of Dimethyliminoformamide Moiety
Formylation of Primary Amine
The dimethyliminoformamide group at position 5 is introduced via formylation of a primary amine intermediate. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is the reagent of choice:
Reaction Scheme :
- 5-Amino-4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazole (1.0 equiv)
- DMF-DMA (2.0 equiv)
- Toluene, reflux (110°C, 4–6 hr)
- Yield: ~70–75%
Mechanism :
DMF-DMA acts as a formylating agent, transferring the dimethylamino group to the amine via nucleophilic attack and subsequent elimination of methanol.
Alternative Pathway: Vilsmeier-Haack Formylation
For less reactive amines, the Vilsmeier-Haack reagent (POCl₃/DMF) enables formylation at lower temperatures (0–5°C), though side reactions with the cyano group necessitate careful monitoring.
Optimization and Characterization
Purification Strategies
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclocondensation + DMF-DMA | Simple, scalable | Requires anhydrous conditions | 70% |
| Microwave-assisted | Faster, better regioselectivity | Specialized equipment needed | 75% |
| Palladium-catalyzed amination | High yields, mild conditions | Costly catalysts, oxygen-sensitive | 85% |
Chemical Reactions Analysis
Types of Reactions
N’-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using hydrides such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the anilino and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N’-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Material Science: Used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: Employed in studies of enzyme inhibition and protein interactions.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes or proteins. The cyano and fluoro groups enhance its binding affinity to target sites, while the pyrazole ring interacts with active sites of enzymes. This interaction can disrupt normal cellular processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Structural Features
The compound is compared to structurally related pyrazole derivatives with variations in substituents (Table 1). Key differences include:
- Position 3: The target compound features a 4-fluoro-3-methylanilino group, whereas derivatives like 3a (from ) have a phenyl group, and 3d incorporates a 4-fluorophenyl substituent .
- Position 4: The cyano group is conserved in the target and compounds like 3a–3e, but absent in Fipronil derivatives (e.g., 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide), which prioritize trifluoromethyl groups for insecticidal activity .
- Position 5: The dimethyliminoformamide group distinguishes the target from carboxamide- or sulfonyl-containing analogs (e.g., 3a–3p in ) .
Table 1. Structural Comparison of Pyrazole Derivatives
Physical Properties
- Melting Points: Substituents significantly impact melting points (MP). Chlorinated derivatives (e.g., 3b, MP 171–172°C) exhibit higher MPs than methyl-substituted analogs (e.g., 3c, MP 123–125°C) . The target compound’s 4-fluoro-3-methylanilino group may elevate its MP compared to non-halogenated analogs.
- Spectroscopic Data: The cyano group in the target and analogs like 3a–3e produces strong IR absorption near 2230 cm⁻¹, consistent with nitrile stretching .
Table 3. Physical Property Comparison
| Compound | Melting Point (°C) | IR (C≡N Stretch, cm⁻¹) |
|---|---|---|
| Target Compound | N/A* | ~2230 (inferred) |
| 3a () | 133–135 | 2230.44 |
| 3b () | 171–172 | 2230.44 |
| 3d () | 181–183 | Not reported |
Biological Activity
N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews existing literature and research findings regarding its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that compounds with similar pyrazole structures exhibit a range of biological activities, including:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : Some pyrazole compounds demonstrate significant antibacterial and antifungal activities, potentially through the inhibition of key enzymes or disruption of cell membranes.
- Anti-inflammatory Effects : Certain derivatives have been noted to modulate inflammatory pathways, reducing cytokine production and inflammatory cell recruitment.
Biological Activity Data Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Reduces cytokine levels |
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
- Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Inflammatory Response Modulation : Research highlighted the compound's ability to reduce inflammation in animal models of arthritis. It was shown to lower levels of TNF-alpha and IL-6, key mediators in inflammatory responses.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of pyrazole derivatives. The incorporation of different substituents has been shown to affect both the potency and selectivity of these compounds against various biological targets.
Synthesis Techniques
The synthesis typically involves multi-step reactions starting from readily available precursors. Advanced techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
